molecular formula C12H14O4 B8313287 Ethyl 2-hydroxy-3-propionylbenzoate

Ethyl 2-hydroxy-3-propionylbenzoate

Cat. No.: B8313287
M. Wt: 222.24 g/mol
InChI Key: WEMCZZDLULONHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-3-propionylbenzoate is a benzoate ester derivative characterized by a hydroxyl (-OH) group at the 2-position and a propionyl (-COCH₂CH₃) substituent at the 3-position of the aromatic ring. This compound is structurally related to salicylate esters and other hydroxybenzoate derivatives, which are widely studied for their bioactive properties. The ester functionality enhances lipophilicity, which may influence bioavailability and interaction with biological targets .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-hydroxy-3-propanoylbenzoate

InChI

InChI=1S/C12H14O4/c1-3-10(13)8-6-5-7-9(11(8)14)12(15)16-4-2/h5-7,14H,3-4H2,1-2H3

InChI Key

WEMCZZDLULONHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(=O)OCC)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 2-hydroxy-3-propionylbenzoate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. These findings position the compound as a promising lead for further development in cancer therapeutics .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. Its ability to scavenge free radicals may contribute to protective effects against chronic diseases, including cardiovascular disorders .

Cosmetic Formulations

Due to its beneficial properties, this compound is increasingly used in cosmetic formulations. Its moisturizing and skin-conditioning effects make it an attractive ingredient in creams and lotions aimed at improving skin health and appearance .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its structural features allow it to be modified into more complex compounds with enhanced therapeutic profiles, particularly in formulations targeting infections and inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound induced apoptosis in human cancer cell lines. The study measured cell viability using MTT assays and reported a dose-dependent response, indicating its potential utility in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 2-hydroxy-3-propionylbenzoate shares key functional groups with several bioactive esters, though its unique substitution pattern differentiates its reactivity and properties. Below is a comparative analysis:

Table 1: Structural Comparison of this compound and Analogues
Compound Name Substituents (Position) Key Functional Groups Bioactivity (Reported) Source
This compound -OH (C2), -COCH₂CH₃ (C3) Ester, hydroxyl, ketone Not directly studied Hypothetical
Methyl salicylate -OH (C2), -COOCH₃ (C1) Ester, hydroxyl Analgesic, anti-inflammatory Common pharmaceutical agent
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Imidazole ring, ester (C4) Ester, aryl, imidazole Antimicrobial, synthetic intermediate Synthesized via PPA cyclization
Curcumin derivatives (from turmeric) Diarylheptanoids, ketones Ketones, phenolic -OH Antifungal, antioxidant Ethyl acetate extracts
Gingerols (from ginger) Alkyl side chain, phenolic -OH Hydroxyl, ketone Antifungal, anti-inflammatory Ethyl acetate extracts

Key Observations :

  • Bioactivity Potential: While this compound’s bioactivity is uncharacterized, structurally related compounds (e.g., gingerols, curcuminoids) exhibit antifungal and antioxidant properties, suggesting avenues for exploration .

Insights :

  • PPA-mediated cyclization (as in ) offers high regioselectivity for heterocyclic esters but may degrade thermally sensitive groups like free hydroxyls. Alternative methods (e.g., mild acid catalysis) could be preferable for this compound.
Table 3: Antifungal Activity of Ethyl Acetate-Extracted Compounds
Source (Extract) Major Compounds Target Pathogen Inhibition Zone (mm)
Turmeric Curcumin, demethoxycurcumin Fusarium oxysporum 12–15
Ginger Gingerols, shogaols Aspergillus flavus 10–14

Hypothetical Relevance : The propionyl and hydroxyl groups in this compound could interact with fungal cell membranes or enzymes similarly to gingerols, warranting targeted bioassays.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, ethyl salicylate (0.2 mol) and propionyl chloride (0.24 mol) are combined in carbon disulfide as a solvent. Titanium(IV) tetrachloride (TiCl₄) is added to catalyze the rearrangement. The mixture is stirred at 40°C for 4 hours, followed by an additional 0.5 hours under reflux to ensure complete acyl migration. The ortho-acylated product, this compound, is isolated via column chromatography or recrystallization.

Key Data:

ParameterValue
Yield81%
Reaction Temperature40°C → Reflux
CatalystTiCl₄ (1.2 equiv)
SolventCarbon disulfide

This method’s efficiency stems from TiCl₄’s ability to polarize the acyl-oxygen bond, facilitating electrophilic attack at the aromatic ring’s ortho position. However, the use of carbon disulfide (a toxic solvent) and moisture-sensitive TiCl₄ necessitates stringent anhydrous conditions.

Esterification of 3-Propionylsalicylic Acid

An alternative route involves synthesizing 3-propionylsalicylic acid first, followed by esterification with ethanol. This two-step process is documented in pharmaceutical patent literature.

Synthesis of 3-Propionylsalicylic Acid

3-Propionylsalicylic acid is prepared via Friedel-Crafts acylation of salicylic acid. Propionyl chloride (1.2 equiv) is added to a suspension of salicylic acid in dichloromethane with AlCl₃ as a catalyst. The reaction proceeds at 0–5°C for 2 hours, yielding the acylated intermediate.

Esterification with Ethanol

The acid is converted to its ethyl ester using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Ethanol is then introduced under reflux, producing this compound.

Key Data:

ParameterValue
Overall Yield68–72%
Esterification TempReflux (78°C)
CatalystSOCl₂ (1.5 equiv)

This method offers better control over regioselectivity but requires handling corrosive reagents (SOCl₂) and rigorous purification to remove residual acids.

Comparative Analysis of Methods

The table below contrasts the Fries rearrangement and esterification approaches:

MethodYieldProsCons
Fries Rearrangement81%Single-step, high regioselectivityToxic solvent (CS₂), moisture-sensitive catalyst
Esterification68–72%Avoids Fries intermediatesMulti-step, corrosive reagents

Challenges and Optimizations

  • Solvent Selection: Replacing carbon disulfide with greener solvents (e.g., toluene) in Fries rearrangements remains an area of research, though yields may drop by 10–15%.

  • Catalyst Recycling: TiCl₄ is stoichiometric in most procedures; heterogeneous catalysts (e.g., zeolites) are under investigation to improve sustainability.

  • Purity Concerns: Both methods require chromatography or recrystallization to achieve >95% purity, as byproducts (e.g., para-acylated isomers) can form in Fries reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.